molecular formula C15H14N2O2 B2706212 Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone CAS No. 2034378-80-6

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone

Cat. No. B2706212
CAS RN: 2034378-80-6
M. Wt: 254.289
InChI Key: RIUJDIAKIBIGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is a chemical compound that has been studied for its potential applications in various fields . It is a type of aromatic ketone, particularly a pyridin-2-yl-methanone motif . Aromatic ketones are important pharmaceutical intermediates .


Synthesis Analysis

The synthesis of aromatic ketones like Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone has gained extensive attention in recent years . An efficient method for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals .


Molecular Structure Analysis

The molecular structure of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is complex and includes various functional groups. The compound contains an isoindoline group, a methoxy group, and a pyridine group .


Chemical Reactions Analysis

In the synthesis of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone, pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study detailed the synthesis of various substituted hexahydroindolinones, highlighting the potential of these compounds in chemical synthesis and structural studies (Padwa et al., 1999).
    • Research on isoindolin-1-one derivatives explored their synthesis and molecular structures, which can be critical in the development of new materials and compounds (Kundu et al., 1999).
  • Biomedical and Pharmaceutical Research :

    • Isoindoline derivatives have been studied for their inhibitory activity on TNF-α production, indicating potential therapeutic applications in inflammatory diseases (Park et al., 2002).
    • A novel fluorophore derived from isoindoline was found to have strong fluorescence in a wide pH range, suggesting its usefulness in biomedical analysis (Hirano et al., 2004).
  • Material Science and Chemistry :

    • Isoindolinone derivatives were evaluated for their antioxidant and antityrosinase properties, indicating potential applications in cosmetic and material sciences (Then et al., 2018).
    • The synthesis of isoindolinone complexes of Zn(II) and Cu(II) was reported, showcasing their potential in the field of coordination chemistry and material science (Anderson et al., 2003).
  • Optoelectronics and Fluorescence :

    • Isoindolinone derivatives have been investigated for their optoelectronic properties, which could be significant in the development of new electronic materials (Mane et al., 2019).

Mechanism of Action

The mechanism of action in the synthesis of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone involves the oxidation of Csp3-H for the synthesis of aromatic ketones . Water participates in the oxidation process, and it is the single oxygen source in this transformation .

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-13(7-4-8-16-14)15(18)17-9-11-5-2-3-6-12(11)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJDIAKIBIGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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